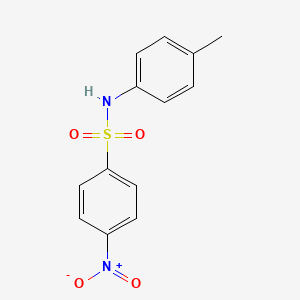

N-(4-methylphenyl)-4-nitrobenzenesulfonamide

Description

N-(4-methylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group linked to a 4-methylphenylamine moiety. Its molecular formula is C₁₃H₁₂N₂O₄S, with a molecular weight of 292.31 g/mol. The compound features a sulfonamide bridge (-SO₂-NH-) connecting two aromatic rings: one substituted with a nitro group (-NO₂) at the para position and the other with a methyl group (-CH₃) .

Properties

IUPAC Name |

N-(4-methylphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-10-2-4-11(5-3-10)14-20(18,19)13-8-6-12(7-9-13)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKDMQMBJADFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303615 | |

| Record name | Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109845-76-3 | |

| Record name | Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-methylphenyl)-4-nitrobenzenesulfonamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Reduction: N-(4-methylphenyl)-4-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: N-(4-carboxyphenyl)-4-nitrobenzenesulfonamide.

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis:

- Utilized as a precursor in synthesizing more complex organic molecules.

- Acts as a reagent in various chemical reactions, including acylation and nitration.

-

Material Development:

- Investigated for its role in creating new materials with desirable properties due to its aromatic structure.

Biology

- Antimicrobial Activity:

-

Enzyme Inhibition Studies:

- Explored for potential inhibition of specific enzymes involved in metabolic pathways, making it a candidate for further biological studies.

Medicine

- Drug Development:

- Hormonal Modulation:

Industrial Applications

-

Dyes and Pigments Production:

- Due to its aromatic nature, it is used in the synthesis of dyes and pigments, contributing to the textile and plastics industries.

- Chemoselective Reagents:

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of N-(4-methylphenyl)-4-nitrobenzenesulfonamide against various bacterial strains. Results indicated significant inhibition of growth at low concentrations, suggesting its viability as an antibiotic candidate.

Case Study 2: Hormonal Modulation

Research on derivatives of N-(4-methylphenyl)-4-nitrobenzenesulfonamide revealed promising results in inhibiting progesterone receptor activity. Compounds were tested for binding affinity and selectivity, showing potential for treating hormone-related disorders .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as a building block for complex molecules |

| Biology | Antimicrobial Agent | Significant inhibition of bacterial growth |

| Medicine | Drug Development | Potential NSAID and antibiotic properties |

| Industry | Dyes Production | Used in creating various dyes due to aromatic structure |

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-nitrobenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Sulfonamide Derivatives

Key Observations:

Electron-Withdrawing vs. In contrast, compounds with methoxy (e.g., ) or hydroxyl groups (e.g., ) introduce electron-donating effects, which may improve solubility but reduce metabolic stability.

Biological Activity: The quinazoline-linked derivative () exhibits potent pro-apoptotic activity (IC₅₀ = 10.29 µM), likely due to the 6,7-dimethoxyquinazoline moiety’s ability to intercalate DNA or inhibit kinases.

Physical Properties :

- Melting Points : Derivatives with rigid aromatic systems (e.g., ) exhibit higher melting points (>200°C), whereas aliphatic variants like N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide melt at 114–116°C .

- Solubility : Polar groups (e.g., -OH in ) improve aqueous solubility, critical for bioavailability.

Key Observations:

- Sulfonamide Formation : Most derivatives are synthesized via nucleophilic substitution between amines and sulfonyl chlorides, followed by purification via column chromatography .

- Functionalization : Secondary modifications (e.g., allylation in ) introduce steric bulk or reactive sites for further derivatization.

Crystallographic and Conformational Analysis

- Crystal Packing : Compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine () exhibit significant dihedral angles (~56°) between aromatic rings, driven by weak C–H⋯N and π–π interactions. Similar packing motifs are expected in N-(4-methylphenyl)-4-nitrobenzenesulfonamide due to its planar sulfonamide bridge.

- Isomorphism: Halogen substitution (Cl vs. Br) in minimally alters unit cell parameters (<2% change in axis lengths), suggesting robustness of the sulfonamide framework to minor substituent changes.

Biological Activity

N-(4-methylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that exhibits diverse biological activities. The compound's structure includes a sulfonamide group, which is known for its ability to interact with various biological targets, particularly in the context of antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-methylphenyl)-4-nitrobenzenesulfonamide is C13H12N2O4S, with a molecular weight of 284.31 g/mol. The compound consists of a nitro group and a sulfonamide moiety attached to a methylphenyl group, contributing to its unique chemical behavior.

The biological activity of N-(4-methylphenyl)-4-nitrobenzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thus inhibiting their activity and exerting antimicrobial effects.

- Binding Affinity : The presence of the nitro group enhances binding affinity to specific molecular targets, such as bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

- Antagonistic Activity : Some studies suggest that derivatives of sulfonamides may act as antagonists for certain receptors, including progesterone receptors, indicating potential applications in treating hormonal disorders .

Antimicrobial Activity

N-(4-methylphenyl)-4-nitrobenzenesulfonamide has shown significant antibacterial properties. It acts primarily by inhibiting the growth of Gram-positive and Gram-negative bacteria through competitive inhibition of dihydropteroate synthase. This mechanism disrupts folate synthesis, which is essential for bacterial growth and replication.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Case Studies

- In Vitro Studies : A study assessed the antibacterial activity of various sulfonamides, including N-(4-methylphenyl)-4-nitrobenzenesulfonamide. Results indicated that this compound effectively inhibited the growth of multiple bacterial strains, supporting its potential use as an antimicrobial agent .

- Structural Modifications : Research into structural analogs has demonstrated that modifications to the sulfonamide moiety can enhance biological activity. For instance, introducing different substituents on the aromatic ring significantly affected binding affinity and selectivity towards bacterial enzymes .

- Comparative Analysis : In a comparative study with other sulfonamides, N-(4-methylphenyl)-4-nitrobenzenesulfonamide exhibited superior antibacterial effects against resistant strains of bacteria, highlighting its potential in addressing antimicrobial resistance .

Q & A

Q. What are the optimal synthetic routes for N-(4-methylphenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-methylaniline with 4-nitrobenzenesulfonyl chloride under basic conditions. Systematic optimization includes:

- Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis .

- Temperature Control : Maintain 0–5°C during sulfonylation to suppress side reactions .

- Stoichiometric Ratios : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of N-(4-methylphenyl)-4-nitrobenzenesulfonamide?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., aromatic proton splitting patterns and sulfonamide NH resonance at δ 9–10 ppm) .

- FT-IR : Sulfonyl S=O stretches at ~1350 cm and 1150 cm validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation pathways .

Q. How can researchers validate the crystallographic structure of this sulfonamide derivative using modern refinement software?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction .

- Refinement Tools : SHELXL (via Olex2 interface) refines positional and thermal parameters, with R < 0.05 for high-quality datasets .

- Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) and validate hydrogen-bonding networks .

Advanced Research Questions

Q. How do electronic effects of the nitro and methyl substituents influence the supramolecular arrangement in crystalline forms?

- Methodological Answer :

- X-Ray Analysis : The nitro group’s electron-withdrawing nature directs intermolecular interactions (e.g., C–H···O hydrogen bonds), while the methyl group sterically influences packing .

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., π-π stacking vs. H-bonding) using CrystalExplorer .

Q. What computational methods are suitable for predicting the reactivity and pharmacological potential of N-(4-methylphenyl)-4-nitrobenzenesulfonamide?

- Methodological Answer :

- DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock Vina screens binding affinities to target proteins (e.g., carbonic anhydrase) using PDB structures .

Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Standardization : Normalize activity using positive controls (e.g., acetazolamide for enzyme inhibition) .

- Meta-Analysis : Apply hierarchical clustering to identify outliers in dose-response datasets .

Q. How can the compound’s electronic properties be modified for materials science applications (e.g., organic semiconductors)?

- Methodological Answer :

- Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) to alter HOMO/LUMO levels .

- Thin-Film Characterization : Use UV-vis spectroscopy and cyclic voltammetry to assess charge-transfer efficiency .

Q. What are the challenges in analyzing reaction byproducts during multi-step synthesis, and how can they be addressed?

- Methodological Answer :

- LC-MS Monitoring : Track intermediates and byproducts in real-time using reverse-phase C18 columns .

- Mechanistic Studies : -labeling or isotopic tracing identifies hydrolysis/oxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.